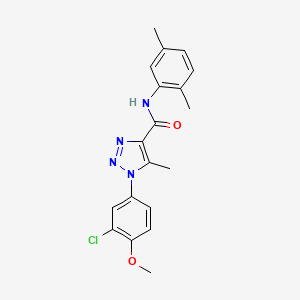

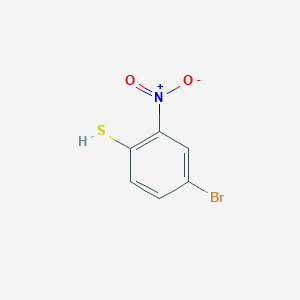

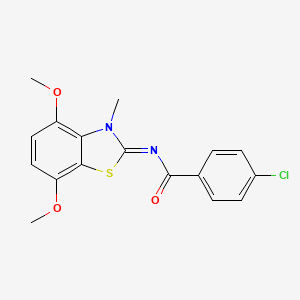

![molecular formula C13H10N4 B2888993 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 91823-31-3](/img/structure/B2888993.png)

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various synthetic strategies . One such method involves the Dimroth rearrangement, which is a type of isomerization of heterocycles . Another method involves a one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidines have been found to exhibit various biological activities, which suggests they undergo a range of chemical reactions in biological systems . They have been used in the design of anticancer agents , indicating their potential to interact with biological targets and elicit therapeutic responses.Aplicaciones Científicas De Investigación

Synthesis and Labeling

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is used in the synthesis and labeling of various compounds. For instance, Baraldi et al. (1996) synthesized the tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, using a related compound. This labeled compound was found useful for characterizing A2A adenosine receptor subtype (Baraldi et al., 1996).

Chemical Synthesis and Biological Activities

In another study, Divate and Dhongade-Desai (2014) demonstrated the microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives. These compounds were found to have promising anticonvulsant properties, highlighting their potential in medicinal applications (Divate & Dhongade-Desai, 2014).

Direcciones Futuras

The future directions for research on “7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” could involve further exploration of its pharmacological activities and potential therapeutic applications. For instance, [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been suggested as potential anticancer agents , indicating a promising direction for future research.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities . They have been found to act as inhibitors of enzymes like acetolactate synthase (AHAS) , and also as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Mode of Action

Similar compounds have been reported to inhibit the activity of target enzymes or proteins, thereby modulating the biological pathways they are involved in . For instance, as AHAS inhibitors, they can disrupt the biosynthesis of essential amino acids in plants, leading to growth inhibition .

Biochemical Pathways

Similar compounds have been reported to affect various pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .

Análisis Bioquímico

Biochemical Properties

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several biomolecules. For instance, it has been reported to inhibit the NS5-RdRp enzyme, which is involved in the replication of the dengue virus . The nature of these interactions is typically inhibitory, with the compound binding to the active site of the enzyme and preventing its normal function .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects. For example, it has been reported to inhibit the proliferation of dengue virus in host cells . This inhibition is likely due to the compound’s interaction with the NS5-RdRp enzyme, which is crucial for the replication of the virus .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the NS5-RdRp enzyme. The compound binds to the enzyme, inhibiting its activity and thereby preventing the replication of the dengue virus .

Propiedades

IUPAC Name |

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-4-11(5-3-1)6-7-12-8-9-14-13-15-10-16-17(12)13/h1-10H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHWQJLJYLZPIC-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

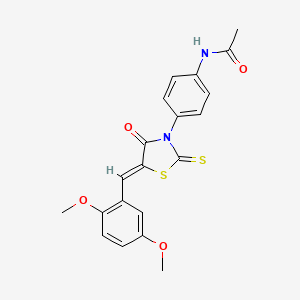

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)

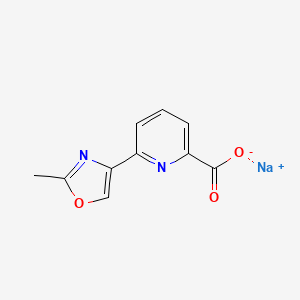

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

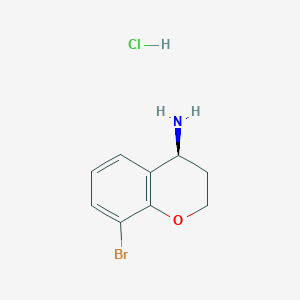

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)

![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)